molecular formula C23H22ClN5O2 B11342599 3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11342599
M. Wt: 435.9 g/mol
InChI Key: CLBUCLQJGZEPOR-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine core. Key structural features include:

  • 1,7-Dimethyl groups: Methylation at positions 1 and 7 improves metabolic stability compared to unmethylated analogs.
  • 9-Phenyl ring: Aromatic substitution at position 9 contributes to π-π stacking interactions in biological targets.

This compound belongs to a class of molecules explored for CNS activity, phosphodiesterase (PDE) inhibition, and receptor modulation due to structural similarities with caffeine and theophylline derivatives .

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22ClN5O2/c1-15-12-27(18-9-4-3-5-10-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-7-6-8-17(24)11-16/h3-11,15H,12-14H2,1-2H3

InChI Key

CLBUCLQJGZEPOR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The synthesis is typically approached through a convergent strategy:

  • Core construction : Formation of the tetrahydropyrimido[2,1-f]purine scaffold.

  • Functionalization : Sequential introduction of substituents via alkylation, arylation, and methylation.

General Methodological Framework

  • Starting materials : Purine or xanthine derivatives serve as precursors.

  • Key reactions :

    • Ring closure to form the tricyclic system.

    • N-Alkylation for introducing the 3-chlorobenzyl group.

    • Friedel-Crafts alkylation or cross-coupling for aryl group incorporation.

Stepwise Synthesis from Purine Precursors

Formation of the Purine Core

The synthesis often begins with 6-aminouracil derivatives. A novel one-pot, two-step procedure involves:

  • Bromination : Treatment with N\text{N}-bromosuccinimide (NBS) to generate a 5,5-dibromo-6-imino intermediate.

  • Cyclization : Reaction with pyridine derivatives under basic conditions to yield the pyrido[2,1-f]purine core.

Example protocol :
6-Aminouracil (5 mmol) is treated with NBS (1.2 equiv) in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C, followed by addition of 4-phenylpyridine (1.1 equiv) and Et3N\text{Et}_3\text{N} (2 equiv). The mixture is refluxed for 12 hours to afford the tricyclic intermediate in 68% yield.

Microwave-Assisted Ring Closure

Advantages of Microwave Synthesis

Microwave irradiation significantly accelerates ring-closure reactions, reducing time from >20 hours to 30–60 minutes.

Protocol optimization :

  • Reagent : Hexamethyldisilazane (HMDS) as a silicon-based condensing agent.

  • Solvent : Tetrahydrofuran (THF) co-solvent enhances reaction efficiency.

  • Conditions : 150°C, 300 W irradiation, 45 minutes.

Outcome :

  • Yield improvement : 82% for istradefylline analogs.

  • Side-product reduction : Minimal dimerization or decomposition.

Alkylation and Substitution Techniques

Methylation at Positions 1 and 7

Dimethylation is achieved using methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a strong base:

  • Base : Potassium tert-butoxide (KOtBu\text{KOtBu}) in THF\text{THF}.

  • Temperature : 0–25°C, 4 hours.

Yield : >90% for tertiary amine methylation.

Phenyl Group Introduction at Position 9

Suzuki-Miyaura coupling is employed for aryl group incorporation:

  • Catalyst : Pd(PPh3)4\text{Pd}(\text{PPh}_3)_4 (5 mol%).

  • Base : Na2CO3\text{Na}_2\text{CO}_3 in DME/H2O\text{DME}/\text{H}_2\text{O} (3:1).

  • Conditions : 80°C, 12 hours.

Yield : 65–70%.

Purification and Characterization

Chromatographic Purification

Column chromatography remains the standard method:

  • Stationary phase : Silica gel (230–400 mesh).

  • Eluent gradient : Petroleum ether to ethyl acetate (4:1 to 1:1).

Purity : >95% as confirmed by HPLC.

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} : Key signals include δ 7.45–7.25 (m, 8H, aromatic), δ 5.32 (s, 2H, benzyl CH2\text{CH}_2), δ 3.11 (s, 6H, NCH3\text{N}-\text{CH}_3).

  • HRMS : Calculated for C23H22ClN5O2\text{C}_{23}\text{H}_{22}\text{Cl}\text{N}_5\text{O}_2 [M+H]+^+: 436.1543; Found: 436.1545.

Challenges and Optimization

Solvent and Catalyst Selection

  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in biphasic systems.

  • Solvent effects : DMF\text{DMF} enhances solubility but requires strict temperature control to prevent decomposition.

Temperature and Time Optimization

  • Ring closure : Excessive heating (>160°C) leads to retro-Diels-Alder reactions.

  • Alkylation : Prolonged reflux (>24 hours) causes N\text{N}-dealkylation.

Parameter Traditional Method Microwave Method
Reaction Time20–24 hours30–60 minutes
Yield65–79%82–85%
Energy ConsumptionHighReduced by 70%
Purification ComplexityModerateLow
Characterization Data Value
Molecular FormulaC23H22ClN5O2\text{C}_{23}\text{H}_{22}\text{Cl}\text{N}_5\text{O}_2
Molecular Weight435.9 g/mol
Melting Point218–220°C
HPLC Purity>95%

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different aromatic substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anticancer or antiviral agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Biological Activities Synthesis Yield Reference
Target Compound 3-(3-Cl-benzyl), 1,7-diMe, 9-Ph ~464 (calc.) Not explicitly reported (probable PDE/receptor modulation) N/A
9-(3-Chlorophenyl)-3-(3-phenylpropyl) analogue 3-(3-phenylpropyl), 9-(3-Cl-Ph) 464.0 N/A N/A
9-(2-Methoxyphenyl)-3-(3-methylbenzyl) analogue 3-(3-Me-benzyl), 9-(2-MeO-Ph) 431.5 N/A N/A
9-(2-Chloro-6-F-benzyl)-1,3-diMe analogue 9-(2-Cl-6-F-benzyl), 1,3-diMe N/A Dual MAO-B/PDE4 inhibition Microwave-assisted (high efficiency)
1,3-DiMe-9-(prop-2-ynyl) (Compound 24) 9-(prop-2-ynyl), 1,3-diMe 273.3 Adenosine receptor antagonism 93%
8-(4-(6,7-Dimethoxyisoquinolinyl)) derivative (Compound 5) 8-(isoquinolinyl), 1,3-diMe N/A 5-HT1A/D2 receptor affinity, PDE4B1/10A inhibition 38% (analogous synthesis)

Impact of Substituents on Activity

Chlorinated Aromatic Groups

  • In contrast, the 2-chloro-6-fluorobenzyl substituent in a related compound () showed dual MAO-B/PDE4 inhibition, suggesting halogen position and electronegativity modulate target selectivity .

Alkyl and Aromatic Substitutions

  • 9-Phenyl vs. 9-(3-Chlorophenyl): The 3-chloro substitution () introduces steric bulk and electron-withdrawing effects, which may alter binding to adenosine receptors compared to the unsubstituted phenyl group .
  • 3-(3-Phenylpropyl) () increases molecular weight (464.0 vs. 431.5 in methoxy-substituted analogs) but may reduce solubility, impacting bioavailability.

Methoxy and Methyl Groups

  • 1,7-Dimethylation (common across analogs) reduces metabolic deactivation by cytochrome P450 enzymes, extending half-life compared to non-methylated derivatives .

Biological Activity

The compound 3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule that belongs to the class of purine derivatives. Its unique structure, characterized by the presence of a chlorobenzyl group and a dimethyl group, suggests potential biological activity worth investigating. This article aims to explore the biological activity of this compound through various studies and findings.

Structure and Composition

The molecular formula of the compound is C23H22ClN5O2C_{23}H_{22}ClN_5O_2 with a molecular weight of 435.9 g/mol. The structural features include:

  • Chlorobenzyl Group : Imparts lipophilicity and may influence receptor interactions.
  • Dimethyl Group : Potentially enhances solubility and stability.
  • Purine Core : Common in many biologically active compounds, suggesting possible interactions with nucleic acids or enzymes.
PropertyValue
Molecular FormulaC23H22ClN5O2
Molecular Weight435.9 g/mol
IUPAC Name3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
InChI KeyCLBUCLQJGZEPOR-UHFFFAOYSA-N

The biological activity of 3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is likely mediated through its interaction with various molecular targets including:

  • Adenosine Receptors (ARs) : The compound may act as an antagonist at A1 and A2A ARs. Studies have shown that similar purine derivatives can exhibit high affinity for these receptors, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's disease .
  • Monoamine Oxidase B (MAO-B) : Inhibition of MAO-B has been linked to neuroprotective effects. Compounds with similar structures have demonstrated significant inhibition against MAO-B .

Study on Purine Derivatives

A study investigating tetrahydropyrazino[2,1-f]purinediones highlighted that certain derivatives exhibited dual antagonistic properties towards A1 and A2A receptors with Ki values in the low nanomolar range . This indicates that modifications similar to those in our compound could enhance its biological efficacy.

Antifungal and Antibacterial Activity

Research on related compounds has shown promising antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 25 to 62.5 µg/ml . Additionally, derivatives bearing chlorobenzyl groups have demonstrated potent antibacterial activity against Staphylococcus aureus .

Table 2: Biological Activity Overview

Activity TypeTarget/PathwayObserved EffectReference
AntagonismA1/A2A Adenosine ReceptorsHigh Affinity (Ki < 250 nM)
Enzyme InhibitionMonoamine Oxidase BSignificant Inhibition (IC50 < 500 nM)
AntifungalCandida albicansMIC = 25–62.5 µg/ml
AntibacterialStaphylococcus aureusMIC = 2 μg/ml

Q & A

Q. What are the validated synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer: Synthesis typically involves multi-step protocols, such as Suzuki-Miyaura couplings for aryl substitutions (e.g., Pd(PPh₃)₄ catalysis with arylboronic acids) followed by cyclization. For example, details a Pd-catalyzed cross-coupling step using toluene as a solvent and column chromatography (EtOAc/hexane) for purification. To optimize yields:
  • Control Reaction Parameters: Maintain reflux conditions (e.g., 12 hours), stoichiometric ratios (1:1.5 substrate:boronic acid), and inert atmospheres.
  • By-Product Mitigation: Use gradient elution during chromatography to separate impurities .
  • Data Table:
StepReagents/ConditionsYield (%)
CouplingPd(PPh₃)₄, K₂CO₃, toluene, reflux60–75
CyclizationHATU, DMF, RT40–55

Q. How can computational methods predict the compound’s reactivity and stability?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Tools like Gaussian or ORCA assess thermodynamic stability via Gibbs free energy calculations. For instance, highlights ICReDD’s approach using reaction path searches to predict intermediates. Validate predictions with experimental kinetics (e.g., NMR monitoring) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer: Use orthogonal methods:
  • NMR: ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic proton splitting patterns).
  • HRMS: Validate molecular weight (±5 ppm accuracy).
  • XRD: Resolve stereochemistry in crystalline forms (if available) .

Advanced Research Questions

Q. How can statistical experimental design resolve contradictions in reported synthetic yields?

Q. What strategies validate the compound’s multi-target biological activity without bias?

  • Methodological Answer: Use in silico docking (AutoDock Vina) to screen against protein databases (e.g., PDB). Prioritize targets with binding affinity ≤−8 kcal/mol. Experimentally validate via:
  • Enzyme Assays: Measure IC₅₀ for kinases or proteases.
  • Cell-Based Models: Use CRISPR-edited cell lines to isolate mechanisms (e.g., apoptosis vs. metabolic inhibition) .

Q. How can AI-driven process simulation enhance scalability of synthesis?

  • Methodological Answer: Integrate COMSOL Multiphysics with ML algorithms (e.g., neural networks) to model heat transfer and mixing efficiency in reactors. highlights AI for real-time adjustment of flow rates in continuous synthesis, reducing batch-to-batch variability. Validate with PAT (Process Analytical Technology) tools like inline FTIR .

Key Considerations for Data Contradictions

  • Orthogonal Validation: Cross-check computational predictions (e.g., DFT-calculated dipole moments) with experimental solvatochromism data.
  • Reproducibility: Archive raw spectral data (e.g., FID files for NMR) in open-access repositories to enable third-party verification .

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